molecular formula C15H14FNO2 B6374669 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% CAS No. 1261946-70-6

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%

Cat. No. B6374669
CAS RN: 1261946-70-6
M. Wt: 259.27 g/mol
InChI Key: QHMHLABRJAJNDB-UHFFFAOYSA-N
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Description

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% (also known as 4-DMAFP) is a chemical compound that has been used in a variety of scientific research applications. It is a synthetic compound and is considered to be a ‘building block’ for the synthesis of other compounds. The synthesis of 4-DMAFP is relatively simple and involves the reaction of 4-chlorophenol with N,N-dimethylaminocarbonyl chloride in the presence of an acid catalyst.

Scientific Research Applications

4-DMAFP has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 4-chloro-2-fluorophenol, 4-fluorophenol, and 4-chloro-2-fluorobenzaldehyde. It has also been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-fluorophenol, 2-chloro-4-fluorobenzaldehyde, and 4-chloro-2-fluorobenzyl alcohol.

Mechanism of Action

4-DMAFP is a synthetic compound and does not have a known mechanism of action. However, it has been used as a starting material for the synthesis of other compounds, which may have a mechanism of action.
Biochemical and Physiological Effects
4-DMAFP is a synthetic compound and does not have any known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-DMAFP in scientific research is its relatively simple synthesis method. Additionally, it can be used as a starting material for the synthesis of other compounds, and as a reagent in the synthesis of other compounds. The main limitation of using 4-DMAFP in scientific research is its lack of biochemical or physiological effects.

Future Directions

There are a number of potential future directions for 4-DMAFP. It could be used as a starting material for the synthesis of other compounds, such as 4-chloro-2-fluorophenol, 4-fluorophenol, and 4-chloro-2-fluorobenzaldehyde. It could also be used as a reagent in the synthesis of other compounds, such as 2-chloro-4-fluorophenol, 2-chloro-4-fluorobenzaldehyde, and 4-chloro-2-fluorobenzyl alcohol. Additionally, it could be used to study the mechanism of action of other compounds, such as 4-chloro-2-fluorophenol and 4-chloro-2-fluorobenzaldehyde. Finally, it could be used to study the biochemical and physiological effects of other compounds.

Synthesis Methods

The synthesis of 4-DMAFP is a two-step process. The first step involves the reaction of 4-chlorophenol with N,N-dimethylaminocarbonyl chloride in the presence of an acid catalyst. This reaction produces 4-[4-(N,N-dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% (4-DMAFP). The second step involves the purification of the product by recrystallization.

properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-8-14(18)13(16)9-12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMHLABRJAJNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684459
Record name 3'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261946-70-6
Record name 3'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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